Tributyl(cyanomethyl)phosphonium Chloride
Overview
Description
Tributyl(cyanomethyl)phosphonium Chloride is a chemical compound with the molecular formula C14H29ClNP and a molecular weight of 277.82 g/mol. It is a white to almost white crystalline powder that is soluble in methanol. This compound is known for its utility in various chemical reactions and scientific research applications.
Mechanism of Action
Target of Action
Phosphonium salts, in general, are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
Phosphonium salts are often used in organic synthesis due to their ability to act as strong bases and nucleophiles .
Biochemical Pathways
Phosphonium salts can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The bioavailability of such compounds would depend on factors like solubility, stability, and cell permeability .
Result of Action
Phosphonium salts can potentially cause changes at the molecular and cellular levels due to their reactivity .
Action Environment
The action, efficacy, and stability of Tributyl(cyanomethyl)phosphonium Chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributyl(cyanomethyl)phosphonium Chloride can be synthesized through the reaction of cyanomethyltributylphosphine with hydrochloric acid. The reaction typically involves mixing the phosphine with hydrochloric acid in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized equipment and processes to ensure purity and yield. The production involves careful control of temperature, pressure, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Tributyl(cyanomethyl)phosphonium Chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Cyanomethyltributylphosphine oxide.
Reduction: Tributyl(cyanomethyl)phosphonium hydride.
Substitution: Various substituted phosphonium salts depending on the nucleophile or electrophile used.
Scientific Research Applications
Tributyl(cyanomethyl)phosphonium Chloride is widely used in scientific research due to its versatile chemical properties. It is employed in organic synthesis, catalysis, and as a reagent in various chemical reactions. In biology, it is used in the study of enzyme mechanisms and as a tool in molecular biology research. In medicine, it has potential applications in drug synthesis and development. In industry, it is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Tributylphosphine
Tributylphosphine oxide
Tributylphosphonium salts
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Properties
IUPAC Name |
tributyl(cyanomethyl)phosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NP.ClH/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-9,11-14H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHWNYYARSRCKZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469166 | |
Record name | (Cyanomethyl)tributylphosphonium Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82358-61-0 | |
Record name | 82358-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Cyanomethyl)tributylphosphonium Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanomethyltri-n-butylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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